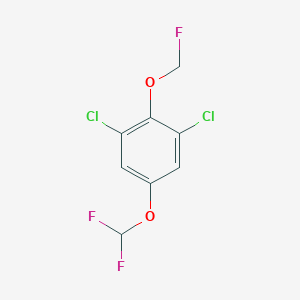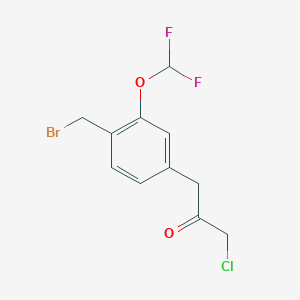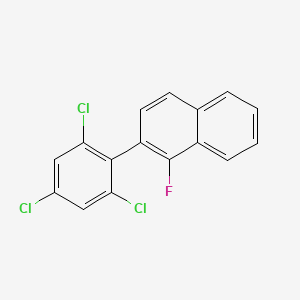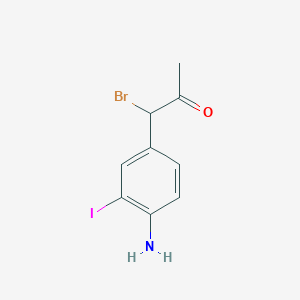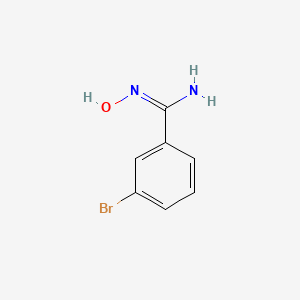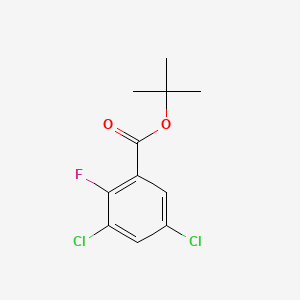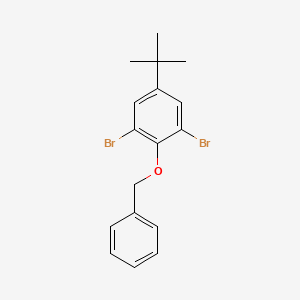
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with benzyloxy, dibromo, and tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 2-(Benzyloxy)-5-(tert-butyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The dibromo groups can be reduced to form the corresponding dibenzyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dibenzyl derivatives.
Applications De Recherche Scientifique
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dibromo groups can engage in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzyloxy)-1,3-dichloro-5-(tert-butyl)benzene
- 2-(Benzyloxy)-1,3-difluoro-5-(tert-butyl)benzene
- 2-(Benzyloxy)-1,3-diiodo-5-(tert-butyl)benzene
Uniqueness
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene is unique due to the presence of dibromo groups, which confer distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making this compound versatile for various applications.
Propriétés
Formule moléculaire |
C17H18Br2O |
|---|---|
Poids moléculaire |
398.1 g/mol |
Nom IUPAC |
1,3-dibromo-5-tert-butyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C17H18Br2O/c1-17(2,3)13-9-14(18)16(15(19)10-13)20-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
Clé InChI |
DNCCURUNALKFQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


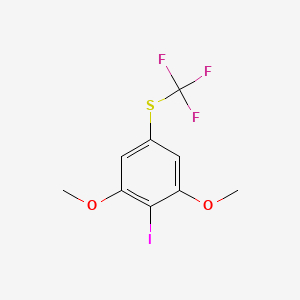
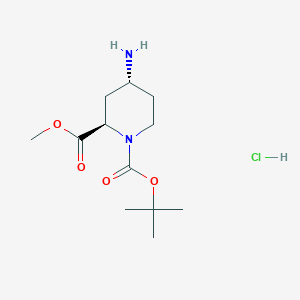
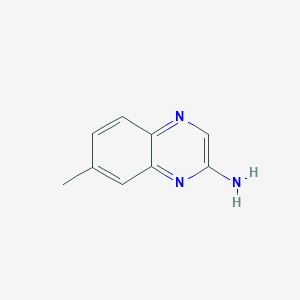
![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
